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molecular formula C9H10N2O5 B8441979 2-Methoxy-4-(methylamino)-5-nitrobenzoic acid

2-Methoxy-4-(methylamino)-5-nitrobenzoic acid

Cat. No. B8441979
M. Wt: 226.19 g/mol
InChI Key: QAKFQVSTJFFOTO-UHFFFAOYSA-N
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Patent
US05686482

Procedure details

A 1.00 g portion of 4-chloro-2-methoxy-5-nitrobenzoic acid and 0.52 g of sodium hydroxide were dissolved in 20 ml of 40% methylamine methanol solution, followed by stirring at room temperature for 12 hours. After completion of the reaction, the reaction solution was poured on crushed ice and adjusted to pH 4 with 6N hydrochloric acid aqueous solution. The thus precipitated product of interest was collected by filtration, washed with water and dried under a reduced pressure and then the resulting crude product was purified by silica gel column chromatography (chloroform:methanol=20:1) to give 0.30 g of 2-methoxy-4-methylamino-5-nitrobenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
methylamine methanol
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([O:14][CH3:15])[CH:3]=1.[OH-].[Na+].Cl.CO.[CH3:21][NH2:22]>>[CH3:15][O:14][C:4]1[CH:3]=[C:2]([NH:22][CH3:21])[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(C(=O)O)C=C1[N+](=O)[O-])OC
Name
Quantity
0.52 g
Type
reactant
Smiles
[OH-].[Na+]
Name
methylamine methanol
Quantity
20 mL
Type
reactant
Smiles
CO.CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
ADDITION
Type
ADDITION
Details
the reaction solution was poured
CUSTOM
Type
CUSTOM
Details
on crushed ice
FILTRATION
Type
FILTRATION
Details
The thus precipitated product of interest was collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting crude product was purified by silica gel column chromatography (chloroform:methanol=20:1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC1=C(C(=O)O)C=C(C(=C1)NC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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